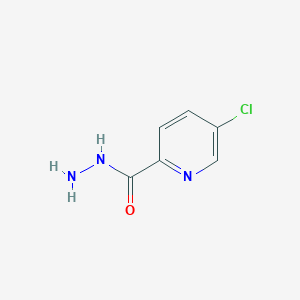

5-Chloropicolinohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloropyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-4-1-2-5(9-3-4)6(11)10-8/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKNTLQLSWDDCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597157 | |

| Record name | 5-Chloropyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145835-01-4 | |

| Record name | 5-Chloropyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloropicolinohydrazide and Its Derivatives

Established Synthetic Pathways to 5-Chloropicolinohydrazide

The synthesis of this compound is primarily achieved through two reliable and efficient pathways starting from either an ester or a carboxylic acid precursor.

Hydrazinolysis of Ester Precursors

The most common and widely adopted method for the preparation of this compound is the hydrazinolysis of a corresponding 5-chloropicolinate ester, such as methyl or ethyl 5-chloropicolinate. This nucleophilic acyl substitution reaction involves the treatment of the ester with hydrazine (B178648) hydrate, typically in an alcoholic solvent like ethanol or methanol. jconsortium.comresearchgate.net

The reaction proceeds by the attack of the highly nucleophilic amino group of hydrazine on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to eliminate an alcohol molecule (methanol or ethanol), yielding the stable hydrazide product. The process is often carried out under reflux to ensure the completion of the reaction. rdd.edu.iq

Reaction Scheme: Cl-C₅H₃N-COOR + N₂H₄·H₂O → Cl-C₅H₃N-CONHNH₂ + ROH + H₂O (where R = CH₃ or C₂H₅)

| Precursor | Reagent | Solvent | Condition | Product |

| Ethyl 5-chloropicolinate | Hydrazine hydrate | Ethanol | Reflux | This compound |

| Methyl 5-chloropicolinate | Hydrazine hydrate | Methanol | Reflux | This compound |

Condensation Reactions in this compound Synthesis

An alternative route to this compound involves the direct condensation of 5-chloropicolinic acid with hydrazine hydrate. researchgate.net This method circumvents the need for a prior esterification step. The reaction is a classic example of amide bond formation, where the carboxylic acid is activated, often in situ, to react with the amine component. While the direct heating of a carboxylic acid with hydrazine can produce the hydrazide, the reaction often requires dehydrating agents or conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, to proceed efficiently under milder conditions.

The reaction between 3-benzoyl picolinic acid and hydrazine hydrate to form a pyridopyridazinone derivative illustrates a similar condensation process involving a picolinic acid derivative and hydrazine.

Functionalization and Derivatization Strategies of this compound

The presence of a terminal primary amine group (-NH₂) in the hydrazide moiety makes this compound an excellent precursor for a wide range of derivatives, including Schiff bases, metal complexes, and various heterocyclic systems.

Synthesis of Schiff Bases from this compound Precursors

This compound readily undergoes condensation reactions with various aromatic and aliphatic aldehydes or ketones to form the corresponding Schiff bases (specifically, hydrazones). mdpi.comjocpr.com This reaction is typically catalyzed by a few drops of a mineral or organic acid, such as glacial acetic acid, and is carried out in an alcoholic solvent. rdd.edu.iqresearchgate.net The resulting N'-substituted-benzylidene-5-chloropicolinohydrazides are stable, crystalline compounds. The azomethine group (-C=N-) in these Schiff bases is crucial for their coordination properties and further synthetic applications. rsc.orgpsu.edu

| Aldehyde/Ketone Reactant | Catalyst | Solvent | Product Class |

| Substituted Benzaldehydes | Glacial Acetic Acid | Ethanol | N'-(substituted-benzylidene)-5-chloropicolinohydrazides |

| Substituted Acetophenones | Glacial Acetic Acid | Methanol | N'-(1-substituted-ethylidene)-5-chloropicolinohydrazides |

| Heterocyclic Aldehydes | Sulfuric Acid (catalytic) | Ethanol | N'-(heterocyclic-methylene)-5-chloropicolinohydrazides |

Formation of Metal Complexes with this compound Ligands

The this compound molecule and its Schiff base derivatives are excellent chelating agents for a variety of transition metal ions. ekb.eg The hydrazide can act as a bidentate ligand, coordinating to a metal center through the pyridine (B92270) ring nitrogen and the carbonyl oxygen atom. researchgate.netekb.eg The Schiff base derivatives offer additional coordination sites, typically coordinating through the pyridine nitrogen, the azomethine nitrogen, and the carbonyl oxygen (or its enolic form). nih.gov

Complexes with metals such as Cu(II), Ni(II), Co(II), and Zn(II) have been synthesized. nih.govmdpi.com The formation of these complexes often results in octahedral or square planar geometries, depending on the metal ion and the stoichiometry of the reaction. ekb.egekb.eg The coordination of the ligand to the metal ion is confirmed by spectroscopic methods, such as a shift in the C=N and C=O stretching frequencies in the IR spectrum. nih.gov

Heterocyclic Ring Formation via this compound Reactivity

The versatile reactivity of the hydrazide functional group makes this compound a valuable synthon for constructing various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. ijper.orgimist.ma

1,3,4-Oxadiazole (B1194373) Synthesis: Cyclodehydration of this compound is a common route to form the 1,3,4-oxadiazole ring. This can be achieved by reacting the hydrazide with various one-carbon donors under dehydrating conditions. For instance, refluxing with phosphorus oxychloride can yield 2-(5-chloropyridin-2-yl)-1,3,4-oxadiazole. ijper.org Similarly, reaction with carbon disulfide in the presence of a base, followed by cyclization, can lead to the corresponding oxadiazole-thione derivative.

1,2,4-Triazole Synthesis: The synthesis of 1,2,4-triazole derivatives can be achieved by reacting this compound with compounds containing a C=S or C=N bond. For example, reaction with an isothiocyanate produces a thiosemicarbazide intermediate, which can be cyclized in the presence of a base like sodium hydroxide to afford a 4-substituted-5-(5-chloropyridin-2-yl)-4H-1,2,4-triazole-3-thiol. nih.gov Alternatively, reaction with hydrazine can convert an intermediate oxadiazole ring into a triazole ring. nih.govchemistryjournal.net

| Target Heterocycle | Key Reagent(s) | General Conditions |

| 1,3,4-Oxadiazole | Phosphorus oxychloride (POCl₃) | Reflux |

| 1,3,4-Oxadiazole-2-thione | Carbon disulfide (CS₂), Potassium hydroxide (KOH) | Reflux in Ethanol |

| 4H-1,2,4-Triazole-3-thiol | Aryl/Alkyl isothiocyanate, then NaOH or KOH | Two steps: formation of thiosemicarbazide, then basic cyclization |

Catalytic and Solvent Considerations in this compound Synthesis

The efficiency and selectivity of synthetic routes to this compound and its derivatives are profoundly influenced by the choice of catalysts, promoters, and the reaction medium. Appropriate selection of these parameters can lead to higher yields, reduced reaction times, and milder reaction conditions, which are all desirable aspects of green and sustainable chemistry.

While specific catalytic derivatization of this compound is not extensively documented, the principles of catalysis in the derivatization of related picolinohydrazide (B126095) structures can be extrapolated. Catalysts are instrumental in activating the hydrazide moiety or the reacting substrate, thereby facilitating the formation of new chemical bonds.

Transition metal catalysts, for instance, are widely employed in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For the derivatization of a molecule like this compound, catalysts based on copper and zinc have shown utility in reactions involving similar picolinohydrazide scaffolds.

A study on 6-hydroxy picolinohydrazides highlighted the efficacy of a Cu(I) catalyst in promoting hydroxylation reactions of (hetero)aryl halides. nih.gov This suggests that a similar catalytic system could potentially be employed for the derivatization of this compound, for example, in reactions involving the substitution of the chlorine atom or modification of the pyridine ring. The use of a specific ligand, N-(1,3-dimethyl-9H-carbazol-9-yl)-6-hydroxypicolinamide (L32), was shown to be highly efficient for (hetero)aryl bromides, achieving high turnover numbers even at low catalyst loadings. nih.gov

Similarly, zinc-catalyzed hydrosilylation of ketones has been successfully carried out using picolinohydrazides as ligands. researchgate.net This indicates that this compound could potentially serve as a ligand in similar zinc-catalyzed reduction reactions, or be derivatized through reactions that are promoted by zinc catalysts.

The role of promoters is often to enhance the activity of the primary catalyst or to facilitate a specific reaction step. In the context of this compound derivatization, acidic or basic promoters might be used to activate the hydrazide group for subsequent reactions, such as condensations with aldehydes or ketones to form hydrazones.

Below is a table summarizing potential catalytic systems for the derivatization of this compound based on studies of related compounds.

| Catalyst System | Ligand/Promoter | Potential Derivatization Reaction | Reference |

| Cu(I) | 6-Hydroxy Picolinohydrazide Derivatives | Hydroxylation/Substitution of Aryl Halides | nih.gov |

| Diethylzinc | Picolinohydrazide | Hydrosilylation of Ketones | researchgate.net |

The selection of an appropriate solvent is critical for the success of a chemical reaction, as it can influence reactant solubility, reaction rates, and even the position of chemical equilibria. For the synthesis and derivatization of this compound, a range of solvents would need to be screened to identify the optimal medium.

In the Cu(I)-catalyzed hydroxylation reaction mentioned earlier, water was used as a sustainable and environmentally friendly solvent. nih.gov The use of aqueous media is highly advantageous from a green chemistry perspective. For other types of reactions, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile might be suitable, particularly for reactions involving polar intermediates.

The optimization of reaction conditions extends beyond solvent selection to include temperature, reaction time, and reactant concentrations. A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the parameter space and identify the optimal conditions for a given transformation. Modern approaches even leverage machine learning and Bayesian optimization to accelerate this process.

For instance, in the development of the Cu(I)/6-hydroxy picolinohydrazide catalytic system, machine learning models were established to accelerate the design of ligands and the optimization of reaction conditions. nih.gov This data-driven approach can significantly reduce the experimental effort required to achieve high yields and selectivity.

The following table provides a hypothetical example of how reaction conditions could be optimized for a derivatization reaction of this compound, based on general principles of chemical process development.

| Parameter | Range Explored | Optimal Condition | Effect on Yield/Selectivity |

| Solvent | Water, Ethanol, DMF, Acetonitrile | Water | Higher yield, environmentally benign |

| Temperature | 25 - 100 °C | 80 °C | Increased reaction rate without significant byproduct formation |

| Catalyst Loading | 0.01 - 5 mol% | 1 mol% | Sufficient for high conversion in a reasonable time |

| Reaction Time | 1 - 24 hours | 12 hours | Completion of reaction without degradation of product |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloropicolinohydrazide

Vibrational Spectroscopy Applications in 5-Chloropicolinohydrazide Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is particularly sensitive to polar bonds and would be instrumental in identifying the key functional groups within this compound. The expected characteristic absorption bands would include:

N-H Stretching: The hydrazide group (-NH-NH2) would exhibit characteristic N-H stretching vibrations, typically appearing as one or two bands in the region of 3200-3400 cm⁻¹. The primary amine (-NH2) would likely show two bands (symmetric and asymmetric stretching), while the secondary amine (-NH-) would present a single band.

C=O Stretching (Amide I): A strong absorption band corresponding to the carbonyl group (C=O) of the hydrazide is expected in the range of 1640-1680 cm⁻¹. The exact position would be influenced by hydrogen bonding.

N-H Bending (Amide II): The bending vibration of the N-H bond in the secondary amine of the hydrazide group would give rise to a band typically found around 1520-1570 cm⁻¹.

C-N Stretching: Vibrations associated with the C-N bonds would appear in the fingerprint region, generally between 1000-1350 cm⁻¹.

Aromatic C=C and C=N Stretching: The pyridine (B92270) ring would display several characteristic stretching vibrations for C=C and C=N bonds in the 1400-1600 cm⁻¹ region.

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration would be found in the lower wavenumber region of the spectrum, typically between 600-800 cm⁻¹.

Interactive Table: Predicted FTIR Peaks for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | -NH2, -NH | 3200-3400 | Medium-Strong |

| Aromatic C-H Stretch | Pyridine Ring | >3000 | Medium |

| C=O Stretch (Amide I) | Hydrazide | 1640-1680 | Strong |

| N-H Bend (Amide II) | Hydrazide | 1520-1570 | Medium |

| Aromatic C=C/C=N Stretch | Pyridine Ring | 1400-1600 | Medium-Strong |

| C-Cl Stretch | Chloro-Pyridine | 600-800 | Medium-Strong |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy, which detects vibrations that cause a change in polarizability, would provide complementary information to FTIR. It is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for:

Aromatic Ring Vibrations: The symmetric breathing modes of the pyridine ring would be expected to produce a strong and sharp signal.

C-Cl Bond: The C-Cl bond, while visible in FTIR, often gives a strong and easily identifiable signal in the Raman spectrum.

Electronic Spectroscopy for Conformational and Electronic Structure Probing

Electronic spectroscopy techniques, such as UV-Vis and fluorescence, provide information about the electronic transitions within a molecule, which are related to its conjugation and electronic structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the aromatic pyridine ring and the hydrazide group. The presence of the chlorine substituent and the hydrazide group on the pyridine ring would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. One would anticipate absorption bands in the UV region, likely between 200-400 nm.

Fluorescence Spectroscopy for Photophysical Properties

The fluorescence properties of this compound would depend on its ability to emit light after being electronically excited. Not all molecules that absorb UV-Vis light are fluorescent. If it were to exhibit fluorescence, the emission spectrum would be at a longer wavelength than the absorption spectrum (Stokes shift). The quantum yield and lifetime of the fluorescence would provide insights into the molecule's photophysical properties and its potential for applications in areas like sensing or imaging. Without experimental data, it is difficult to predict if this compound would be significantly fluorescent.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule by mapping the connectivity of its atoms. Both ¹H and ¹³C NMR would be essential for the complete structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to each other. The expected signals would include:

Aromatic Protons: The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). The chlorine atom and the hydrazide group would influence their chemical shifts, and the coupling patterns (splitting) between adjacent protons would reveal their relative positions on the ring.

Amine Protons: The protons of the -NH and -NH2 groups of the hydrazide moiety would appear as broad signals, and their chemical shifts would be highly dependent on the solvent and concentration due to hydrogen bonding and exchange. Their signals might be found over a wide range (e.g., δ 4.0-10.0 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule.

Aromatic Carbons: The carbons of the pyridine ring would have chemical shifts in the aromatic region (typically δ 120-160 ppm). The carbon attached to the chlorine atom would be significantly affected.

Carbonyl Carbon: The carbonyl carbon of the hydrazide group would be expected to have a chemical shift in the range of δ 160-175 ppm.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine Ring Protons | 7.0 - 9.0 | Doublet, Triplet, etc. |

| -NH- Proton | 4.0 - 10.0 | Broad Singlet |

| -NH₂ Protons | 4.0 - 10.0 | Broad Singlet |

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Pyridine Ring Carbons | 120 - 160 |

| Carbonyl Carbon (C=O) | 160 - 175 |

While a definitive spectroscopic analysis of this compound is hampered by a lack of published experimental data, a theoretical outline of its expected spectral characteristics can be constructed based on established principles of spectroscopy and the known properties of its constituent functional groups. The comprehensive application of FTIR, Raman, UV-Vis, and NMR spectroscopy would be necessary to fully characterize and confirm the structure of this compound. The data presented herein serves as a predictive framework that awaits empirical validation.

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the hydrazide moiety (-NHNH₂).

The pyridine ring contains three aromatic protons. Their chemical shifts are influenced by the electronegativity of the ring nitrogen and the electronic effects of the chlorine and hydrazide substituents. The proton at position 6 (H6), adjacent to the nitrogen, is expected to be the most deshielded and appear furthest downfield. The proton at position 3 (H3) would be coupled to the proton at position 4 (H4), and H4 would be coupled to H3. The protons of the hydrazide group, being attached to nitrogen atoms, are expected to appear as broad signals that can exchange with deuterium (B1214612) oxide (D₂O).

A predicted assignment of the ¹H NMR signals for this compound is presented below.

Interactive Data Table: Predicted ¹H NMR Assignments for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | 7.9 - 8.1 | Doublet of doublets (dd) | J(H3-H4) ≈ 8.5, J(H3-H6) ≈ 0.5 |

| H4 | 7.4 - 7.6 | Doublet of doublets (dd) | J(H4-H3) ≈ 8.5, J(H4-H6) ≈ 2.5 |

| H6 | 8.4 - 8.6 | Doublet of doublets (dd) | J(H6-H4) ≈ 2.5, J(H6-H3) ≈ 0.5 |

| -NH- | 9.5 - 10.0 | Broad singlet | N/A |

| -NH₂ | 4.5 - 5.0 | Broad singlet | N/A |

Note: These are predicted values based on typical chemical shifts for substituted pyridines and hydrazides. Actual experimental values may vary based on solvent and other conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the one carbonyl carbon of the hydrazide group.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of nearby atoms. The carbonyl carbon (C=O) is typically the most deshielded and appears at the lowest field (highest ppm value). The carbon atom bonded to the chlorine (C5) will be significantly affected, as will the carbons adjacent to the ring nitrogen (C2 and C6).

Interactive Data Table: Predicted ¹³C NMR Assignments for this compound

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 165 - 170 | Carbonyl carbon, highly deshielded. |

| C2 | 148 - 152 | Attached to ring nitrogen and carbonyl group. |

| C3 | 120 - 125 | Aromatic CH. |

| C4 | 138 - 142 | Aromatic CH. |

| C5 | 140 - 145 | Attached to electronegative chlorine. |

| C6 | 147 - 151 | Attached to ring nitrogen. |

Note: These are predicted values. Broadband proton decoupling is assumed, resulting in singlet peaks for all carbons.

Two-Dimensional NMR Techniques for Complex Structural Assignment

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure, especially for complex molecules. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show cross-peaks connecting H3 with H4, and H4 with H6, confirming their connectivity on the pyridine ring. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond coupling). An HSQC spectrum would definitively link the signals for H3, H4, and H6 to their corresponding carbon signals C3, C4, and C6, respectively. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) couplings between protons and carbons. It is invaluable for identifying quaternary carbons (those without attached protons) and piecing together molecular fragments. For instance, HMBC would show correlations from H3 and H4 to the carbon C5 (bearing the chlorine), and from H6 to C2 and C5. The hydrazide NH proton would be expected to show a correlation to the carbonyl carbon (C=O).

Together, these 2D NMR techniques provide a comprehensive and definitive assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of this compound. slideshare.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. jchemrev.com In positive-ion mode, the molecule is expected to be readily protonated, primarily on the basic nitrogen atoms of the pyridine ring or the hydrazide group.

The primary ion observed would be the protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass of this ion with high precision, allowing for the confirmation of the elemental formula (C₆H₆ClN₃O).

Collision-induced dissociation (CID) of the [M+H]⁺ ion can be used to study its fragmentation pattern, providing further structural verification. Plausible fragmentation pathways would involve the loss of small neutral molecules or radicals.

Interactive Data Table: Predicted ESI-MS Data for this compound

| Ion | Calculated m/z (Monoisotopic) | Description |

| [M+H]⁺ | 172.0272 | Protonated molecular ion. |

| [M-NH₂]⁺ | 156.0190 | Loss of an amino radical. |

| [M-N₂H₃]⁺ | 140.9952 | Loss of the hydrazino radical. |

| [C₅H₃ClNCO]⁺ | 141.9903 | Cleavage of the C-C bond between the ring and carbonyl group. |

Note: The presence of chlorine would result in a characteristic isotopic pattern for all chlorine-containing ions, with a peak at [M+2] having approximately one-third the intensity of the [M] peak.

Advanced Ionization Techniques in this compound Analysis

Beyond ESI, other advanced ionization methods can be employed. Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique. Research has shown that various hydrazide compounds can themselves act as reactive matrices in MALDI-MS for the detection of other molecules, such as aldehydes and steroids. nih.govscilit.com This property arises from their ability to absorb laser energy and react with target analytes to form easily ionizable derivatives. researchgate.net While this application focuses on the hydrazide as a tool, MALDI-TOF (Time-of-Flight) analysis could also be used to determine the molecular weight of this compound itself, typically observing the [M+H]⁺ or other adduct ions like [M+Na]⁺.

Atmospheric Pressure Chemical Ionization (APCI) is another option, particularly for less polar compounds, and generally produces singly charged ions, which can simplify spectral interpretation.

Crystallographic Analysis of this compound and its Complexes

The picolinohydrazide (B126095) scaffold is a well-known chelating agent. It can coordinate to metal ions in a bidentate fashion through the pyridine ring nitrogen and the carbonyl oxygen atom. This chelation forms a stable five-membered ring with the metal center. The terminal -NH₂ group also provides an additional potential coordination site.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

A definitive determination of the absolute structure of this compound would require single-crystal X-ray diffraction analysis. This technique provides precise atomic coordinates, bond lengths, and bond angles, which are crucial for establishing the molecule's three-dimensional arrangement in the solid state. Without experimental crystallographic data, a detailed discussion of these parameters is not possible.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. For this compound, one would anticipate the presence of hydrogen bonding, given the hydrazide moiety (-C(=O)NHNH2), which contains both hydrogen bond donors (N-H) and acceptors (C=O and the nitrogen atoms).

Specifically, the following interactions would be likely:

N-H···O=C Hydrogen Bonds: The hydrazide N-H groups can form strong hydrogen bonds with the carbonyl oxygen of neighboring molecules.

N-H···N Hydrogen Bonds: The pyridine nitrogen and the amino nitrogen atoms could also act as hydrogen bond acceptors.

Based on a comprehensive search of available scientific literature, there is currently no specific published research on the computational chemistry and in silico modeling of the compound this compound that aligns with the detailed outline provided.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings, data tables, and thorough content for the requested sections and subsections focusing solely on this compound.

The required analyses, including:

Density Functional Theory (DFT) Calculations for Ground State Properties

Time-Dependent Density Functional Theory (TDDFT) for Excited State Phenomena

Ab Initio and Semi-Empirical Methods

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Docking Studies for Ligand-Target Interactions

...have not been specifically reported for this compound in the accessible scientific domain. To maintain scientific accuracy and adhere strictly to the subject compound, no information can be provided.

Computational Chemistry and in Silico Modeling of 5 Chloropicolinohydrazide

Molecular Docking Studies for Ligand-Target Interactions

Rational Design through Docking Simulations

The rational design of novel analogs of 5-Chloropicolinohydrazide with potentially enhanced biological activity can be significantly guided by molecular docking simulations. This computational technique predicts the preferred orientation of a molecule when bound to a specific target protein, as well as the strength of the interaction.

The process would begin with the identification of a relevant biological target. For instance, based on the known activities of similar hydrazide structures, a potential target could be an enzyme crucial for the survival of a pathogen, such as the enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis.

A three-dimensional structure of the target protein, typically obtained from a repository like the Protein Data Bank (PDB), would be prepared for docking. This involves removing water molecules, adding hydrogen atoms, and defining the binding site or active site. The 3D structure of this compound and its rationally designed derivatives would be generated and optimized for their conformational energy.

Docking simulations would then be performed to place these ligands into the active site of the protein. The output would be a series of binding poses for each compound, ranked by a scoring function that estimates the binding free energy (ΔG). Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher biological activity.

Analysis of the docking results would focus on the interactions between the ligands and the amino acid residues of the target protein. Key interactions often include hydrogen bonds, hydrophobic interactions, and pi-stacking. For example, the hydrazide moiety of this compound could act as a hydrogen bond donor and acceptor, while the chloropyridine ring could engage in hydrophobic and halogen bonding interactions.

Based on these insights, new derivatives could be designed to optimize these interactions. For instance, substituents could be added to the pyridine (B92270) ring to enhance hydrophobic contacts or to introduce additional hydrogen bonding opportunities. The newly designed compounds would then be re-docked to assess their predicted binding affinity, creating an iterative cycle of design and evaluation.

Table 1: Hypothetical Docking Simulation Results of this compound Derivatives against a Target Protein

| Compound ID | Modification | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|---|

| This compound | Parent Compound | -7.2 | TYR158, MET199 | 2 |

| Derivative A | Addition of a hydroxyl group | -8.1 | TYR158, MET199, SER94 | 3 |

| Derivative B | Replacement of Chlorine with Fluorine | -7.0 | TYR158, MET199 | 2 |

| Derivative C | Addition of a methyl group | -7.5 | TYR158, MET199, ILE215 | 2 |

Cheminformatics and Data-Driven Computational Approaches

High-Throughput Virtual Screening of this compound Libraries

High-throughput virtual screening (HTVS) is a powerful computational technique used to screen large libraries of chemical compounds against a biological target to identify potential "hits". For this compound, this would involve creating a virtual library of its derivatives and then using computational methods to predict which of these compounds are most likely to be active.

The first step is the generation of a virtual library. This can be done by enumerating possible modifications to the this compound scaffold, such as adding different functional groups at various positions on the pyridine ring. This can result in a library containing thousands to millions of virtual compounds.

Next, these compounds are filtered based on various physicochemical properties to ensure "drug-likeness". This often involves applying rules such as Lipinski's Rule of Five, which helps to predict if a compound has properties that would make it a likely orally active drug in humans.

The filtered library is then subjected to a docking-based virtual screen against the target protein. Due to the large number of compounds, a tiered approach is often used. Initially, a fast, less computationally intensive docking method is used to quickly rank the compounds. The top-ranking compounds are then subjected to more rigorous and accurate (and computationally expensive) docking protocols.

The final output is a ranked list of compounds with the best-predicted binding affinities. These "hits" can then be prioritized for chemical synthesis and experimental testing.

Table 2: Illustrative Workflow for High-Throughput Virtual Screening

| Step | Description | Number of Compounds | Criteria |

|---|---|---|---|

| 1. Library Generation | Combinatorial enumeration of derivatives of this compound. | 100,000 | Chemical feasibility |

| 2. Drug-likeness Filtering | Application of Lipinski's Rule of Five and other filters. | 75,000 | Molecular weight < 500, LogP < 5, etc. |

| 3. Initial Docking Screen | Fast docking algorithm to rank all compounds. | 10,000 | Top 10% of docking scores |

| 4. Refined Docking | More accurate docking protocol on the top-ranked compounds. | 1,000 | Consensus scoring and visual inspection |

| 5. Hit Selection | Final selection of compounds for synthesis. | 50 | High predicted affinity and novel interactions |

Machine Learning Applications in this compound Research

Machine learning (ML) models can be developed to predict the biological activity of this compound derivatives, thereby accelerating the drug discovery process. A common application is the development of Quantitative Structure-Activity Relationship (QSAR) models.

A QSAR model is a mathematical relationship between the chemical structure of a compound and its biological activity. To build a QSAR model for this compound derivatives, a dataset of these compounds with their experimentally determined biological activities (e.g., IC50 values) would be required.

For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors are numerical representations of the chemical structure, encoding information about its topological, geometrical, and electronic properties.

Various machine learning algorithms, such as multiple linear regression, support vector machines, or random forests, can then be used to build a model that correlates the molecular descriptors with the biological activity. The dataset is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive performance.

A well-validated QSAR model can then be used to predict the biological activity of new, untested this compound derivatives. This allows for the rapid screening of virtual compounds and the prioritization of those with the highest predicted activity for synthesis and testing.

Table 3: Hypothetical Performance of a QSAR Model for Predicting the Activity of this compound Derivatives

| Parameter | Value | Description |

|---|---|---|

| R² (Training Set) | 0.85 | Coefficient of determination for the training set. |

| Q² (Cross-Validation) | 0.75 | Cross-validated coefficient of determination. |

| R² (Test Set) | 0.82 | Coefficient of determination for the external test set. |

| RMSE | 0.25 | Root Mean Square Error of prediction. |

Pharmacological and Biological Research on 5 Chloropicolinohydrazide Derivatives

Anticancer/Antitumor Efficacy and Mechanistic Investigations

The exploration of picolinic acid and picolinohydrazide (B126095) derivatives has revealed promising potential in the field of oncology. Studies have focused on their ability to inhibit cancer cell growth and the specific molecular pathways they influence.

Induction of Apoptosis Mechanisms

Mechanistically, this derivative was shown to trigger the activation of caspase-3, caspase-4, and caspase-9, which are key executioner and initiator caspases in the apoptotic cascade. pensoft.net Interestingly, the treatment did not lead to the release of cytochrome c from the mitochondria, a common trigger for the intrinsic apoptotic pathway. However, it did promote a greater release of Smac/DIABLO into the cytosol, which is another crucial event in apoptosis regulation. pensoft.net

Further studies on related picolinamide (B142947) derivatives have also shown pro-apoptotic activity. For instance, after treatment with a potent derivative, cell cycle analysis indicated an arrest at the G2/M phase, which was followed by apoptosis, as confirmed by annexin (B1180172) V-FITC staining. nih.gov

Endoplasmic Reticulum Stress Modulation

The endoplasmic reticulum (ER) is a critical organelle for protein folding, and its disruption can lead to a state known as ER stress, which can trigger apoptosis. Picolinic acid derivatives have been shown to modulate this pathway in cancer cells. The same Compound 5 that induced apoptosis in A549 lung cancer cells was also found to activate the ER stress pathway. pensoft.net This was evidenced by the enhanced phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a key event in the unfolded protein response (UPR), which is a cellular mechanism to cope with ER stress. pensoft.net The effect was comparable to that of thapsigargin, a known inducer of ER stress, suggesting that the anticancer activity of this picolinic acid derivative is mediated, at least in part, by the induction of ER stress-mediated apoptosis. pensoft.net

Target Identification (e.g., EGFR Kinase Domain Binding)

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and its kinase domain is a frequent target for small molecule inhibitors. Molecular docking studies have been performed to evaluate the binding affinity of newly synthesized picolinic acid derivatives toward the EGFR kinase domain. pensoft.netresearchgate.net These computational analyses indicated that the compounds could occupy the critical ATP-binding site of the EGFR kinase pocket, suggesting a potential mechanism for their anticancer effects. pensoft.net

One specific derivative, Compound 4C, not only showed anti-tumor activity against the MCF-7 breast cancer cell line (GI50 = 86.8 µg/mL) but also exhibited EGFR kinase inhibitory activity with an IC50 of 7.15 µM. researchgate.net This finding was supported by molecular docking studies, which positioned Compound 4C as a potential inhibitor of EGFR kinase. researchgate.net Further research into related picolinamide derivatives identified compounds with enhanced potency towards multiple kinases, including EGFR, HER-2, c-MET, and MER kinases, indicating a broader inhibitory profile for this class of molecules. nih.gov

Table 1: Anticancer Activity of Picolinic Acid/Picolinamide Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Mechanism/Target |

|---|---|---|---|---|

| Compound 5 (Picolinic Acid Derivative) | A549 (Lung Cancer) | IC50 | 99.93 µM | Induction of Apoptosis, ER Stress |

| Compound 4C (Picolinic Acid Derivative) | MCF-7 (Breast Cancer) | GI50 | 86.8 µg/mL | EGFR Kinase Inhibition |

| Compound 4C (Picolinic Acid Derivative) | EGFR Kinase | IC50 | 7.15 µM | Enzyme Inhibition |

| Compound 7h (Picolinamide Derivative) | VEGFR-2 Kinase | IC50 | 87 nM | Also inhibits EGFR, HER-2, c-MET, MER |

| Compound 9a (Picolinamide Derivative) | VEGFR-2 Kinase | IC50 | 27 nM | Induces Apoptosis, G2/M Arrest |

Antimicrobial Activity Studies

The hydrazide and picolinamide structural motifs are present in various compounds explored for their antimicrobial properties. Research has investigated their effectiveness against a range of bacterial and fungal pathogens.

Antibacterial Spectrum and Potency

Hydrazide-hydrazone derivatives are recognized for their pharmacological activities, which are often attributed to the azomethine group (-NH–N=CH-). mdpi.com These compounds have been evaluated for their effects on pathogenic bacterial strains. In one study, certain hydrazide hydrazone derivatives showed strong effects on all tested pathogenic bacteria, with one compound in particular, 5f, exhibiting inhibitory zone diameters ranging from 16 to 20.4 mm. mdpi.com The minimum inhibitory concentration (MIC) for this compound was 2.5 mg/mL against E. coli and K. pneumoniae. mdpi.com The antibacterial action of these compounds is thought to be related to the presence of imino, amino, and cyano groups, as well as a thiazole (B1198619) ring, which may affect the integrity of the microbial cell wall and membrane. mdpi.com

Antifungal Efficacy

Picolinamide derivatives have demonstrated significant antifungal activity against a variety of soil-borne phytopathogens. scialert.net Studies have shown that the antifungal activity is often selective and dependent on the specific chemical substitutions on the molecule. scialert.net

Notably, chloro-substituted picolinamide derivatives were found to exhibit the maximum antifungal activity against the fungus Rhizoctonia solani, with an ED50 value of 29.08 µg/mL for N-phenyl-(3-chloro)-imino-picolinamide. scialert.net This highlights the potential importance of the chloro-substitution for potent antifungal effects within this class of compounds. The activity of these compounds was observed to be dose-dependent. scialert.net

Broader studies on hydrazine-based compounds have also confirmed their antifungal potential. Certain hybrid molecules containing hydrazine (B178648) moieties showed fair to excellent antifungal effects against Candida albicans. researchgate.net A specific compound, Hyd.Cl (a chlorophenyl derivative), was identified as having significant antifungal activity, reducing C. albicans viability and demonstrating effectiveness against clinically isolated fluconazole- or caspofungin-resistant strains. nih.gov

Table 2: Antimicrobial Activity of Picolinamide/Hydrazide Derivatives

| Compound Class | Specific Derivative | Target Organism | Activity Metric | Value |

|---|---|---|---|---|

| Hydrazide Hydrazone | Compound 5f | E. coli, K. pneumoniae | MIC | 2.5 mg/mL |

| Picolinamide | N-phenyl-(3-chloro)-imino-picolinamide | Rhizoctonia solani | ED50 | 29.1 µg/mL |

| Picolinamide | N-phenyl-(3-chloro)-imino-picolinamide | Alternaria alternata | ED50 | 33.9 µg/mL |

| Hydrazine-based | Hyd.Cl | Candida albicans (including resistant strains) | - | Significant fungicidal activity |

Antitubercular Potential

While direct studies on the antitubercular activity of 5-Chloropicolinohydrazide itself are not extensively documented in the reviewed literature, the broader class of hydrazide-containing compounds has a well-established history in the fight against tuberculosis. The seminal anti-tuberculosis drug, isoniazid, is a hydrazide derivative of isonicotinic acid. This has spurred interest in synthesizing and evaluating novel hydrazide-based compounds for their antimycobacterial efficacy.

Research into related structures, such as N-substituted 5-chloropyrazine-2-carboxamides, has shown that these compounds exhibit antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with some derivatives also showing efficacy against Mycobacterium kansasii mdpi.com. For instance, 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide and 5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide have demonstrated notable activity against M. kansasii mdpi.com.

Furthermore, studies on other heterocyclic carboxamides have identified compounds with significant antitubercular potential. For example, 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide has been reported as a potent antitubercular agent nih.gov. The exploration of various heterocyclic scaffolds, including those containing a hydrazide moiety, continues to be a promising avenue for the discovery of new antitubercular drugs.

Table 1: Antitubercular Activity of Selected Carboxamide Derivatives

| Compound | Target Organism | Activity (MIC/IC90) |

| 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide | M. kansasii | MIC = 3.13 µg/mL mdpi.com |

| 5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | M. kansasii | MIC = 6.25 µg/mL mdpi.com |

| 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide | M. tuberculosis | IC90 = 0.819 µg/mL nih.gov |

This table is for illustrative purposes and showcases the activity of structurally related compounds, as direct data for this compound derivatives was not available in the reviewed literature.

Modulation of Key Biological Pathways

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. The inhibition of these enzymes is a well-established therapeutic strategy for the treatment of depression and neurodegenerative disorders like Parkinson's disease. The hydrazide and hydrazine moieties are classic pharmacophores found in many MAO inhibitors.

While specific studies on the MAO inhibitory activity of this compound were not found in the reviewed literature, the general class of hydrazide and hydrazone derivatives has been extensively investigated for this purpose. For instance, iproniazid, a hydrazide derivative, was one of the first antidepressants discovered and acts as a non-selective MAO inhibitor researchgate.netnih.gov.

More recent research has focused on developing selective and reversible MAO inhibitors to minimize side effects. Studies on various hydrazone derivatives have identified compounds with potent and selective inhibitory activity against MAO-A or MAO-B nih.gov. For example, certain 1-substituted-2-phenylhydrazone derivatives have shown significant inhibitory potential against human MAO-A, with some compounds exhibiting IC50 values in the nanomolar range nih.gov.

The structural features of these hydrazone-based inhibitors, particularly the nature and position of substituents on the aromatic rings, play a critical role in determining their potency and selectivity for the MAO isoforms. This highlights the potential for fine-tuning the chemical structure of hydrazide-containing compounds, such as this compound, to achieve desired MAO inhibitory profiles.

Table 2: MAO-A Inhibitory Activity of Selected Hydrazone Derivatives

| Compound | Target Enzyme | Activity (IC50) |

| Compound 2a (a 1-substituted-2-phenylhydrazone) | hMAO-A | 0.342 µM nih.gov |

| Compound 2b (a 1-substituted-2-phenylhydrazone) | hMAO-A | 0.028 µM nih.gov |

This table is for illustrative purposes and showcases the activity of structurally related compounds, as direct data for this compound derivatives was not available in the reviewed literature.

The P2X7 receptor, an ATP-gated ion channel, plays a significant role in the inflammatory response. Its activation is implicated in the maturation and release of pro-inflammatory cytokines, making it an attractive target for the development of anti-inflammatory therapies.

While direct modulation of the P2X7 receptor by this compound has not been reported, the broader landscape of small molecule modulators for this receptor is an active area of research. The discovery of various chemical series of potent and selective P2X7 receptor antagonists has advanced our understanding of its pharmacology and therapeutic potential. These antagonists are being investigated for their utility in conditions characterized by chronic inflammation and pain.

The functional consequences of P2X7 receptor activation are linked to several pro-inflammatory processes. ATP, acting on these receptors, can trigger changes in intracellular calcium concentrations, leading to the maturation and release of interleukin-1β (IL-1β), a key inflammatory mediator. Prolonged activation can even lead to cell death.

Given the diversity of chemical structures that can interact with the P2X7 receptor, it is plausible that novel heterocyclic compounds, including derivatives of this compound, could be designed to modulate its activity. Further screening and structure-activity relationship studies would be necessary to explore this potential.

Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Inhibition of SDH can disrupt cellular energy metabolism and is a validated target for a class of fungicides known as SDHIs.

While there is no specific information available on this compound as an SDH inhibitor, research on related picolinamide and carboxamide derivatives has demonstrated their potential to target this enzyme. For instance, a novel class of N'-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives has been designed and synthesized as potential SDH inhibitors with antifungal activity cambridge.org. One of the most promising compounds from this series, compound B6, exhibited an in vitro EC50 value of 0.23 µg/mL against Rhizoctonia solani, comparable to the commercial fungicide thifluzamide (B1681302) cambridge.org.

Molecular docking studies have suggested that these compounds can interact with the active site of the SDH enzyme cambridge.org. The mechanism of action of these inhibitors involves disrupting the mycelium morphology, increasing cell membrane permeability, and significantly inhibiting SDH enzyme activity cambridge.org.

These findings indicate that the hydrazide scaffold, in combination with appropriate heterocyclic and aromatic moieties, can be effectively utilized to design inhibitors of SDH. This opens up the possibility that derivatives of this compound could also be explored for their potential as SDH inhibitors, with possible applications in agriculture or medicine.

Table 3: Antifungal and SDH Inhibitory Activity of a Phenyl-Pyrazole-Sulfonohydrazide Derivative

| Compound | Target Organism/Enzyme | Activity (EC50/IC50) |

| B6 | Rhizoctonia solani | EC50 = 0.23 µg/mL cambridge.org |

| B6 | Succinate Dehydrogenase (SDH) | IC50 = 0.28 µg/mL cambridge.org |

This table is for illustrative purposes and showcases the activity of a structurally related compound, as direct data for this compound derivatives was not available in the reviewed literature.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule and observing the resulting changes in its efficacy, researchers can design more potent and selective drug candidates.

For hydrazide-based compounds, SAR studies have been crucial in optimizing their therapeutic properties. In the context of MAO inhibitors, for example, the nature of the substituents on the aromatic rings of hydrazone derivatives significantly impacts their inhibitory potency and selectivity for MAO-A versus MAO-B.

In the development of antitubercular agents, SAR studies of carboxamide derivatives have highlighted the importance of specific substitutions on the phenyl ring for enhancing antimycobacterial activity. For instance, in a series of N-(substituted-phenyl)-5-tert-butyl-6-chloropyrazine-2-carboxamides, the presence of an iodine atom at the 3-position of the benzene (B151609) ring was found to be important for antimycobacterial activity nih.gov.

Similarly, in the design of antiparasitic agents, the lipophilicity of imidazo[1,2-a]pyridine (B132010) derivatives, as quantified by the partition coefficient (log P), has been shown to have a good correlation with their activity against Trichomonas vaginalis nih.gov.

While specific SAR studies for this compound derivatives are not detailed in the available literature, the principles derived from related compound classes would be highly applicable. Key areas for modification and SAR exploration would likely include:

Substitution on the pyridine (B92270) ring: Altering the position and nature of substituents on the pyridine ring could influence target binding and pharmacokinetic properties.

Modification of the hydrazide linker: Changes to the hydrazide moiety, such as N-alkylation or acylation, could impact metabolic stability and biological activity.

Through systematic SAR studies, the biological profile of this compound derivatives could be optimized for a range of therapeutic applications.

Applications in Chemical Sciences and Beyond

Catalysis and Organic Transformations Mediated by 5-Chloropicolinohydrazide Derivatives

The ability of hydrazone derivatives to chelate transition metals makes them valuable components in the design of novel catalysts. The pyridine (B92270) nitrogen, azomethine nitrogen, and amide oxygen of picolinohydrazide (B126095) derivatives can coordinate with metal ions, forming stable and catalytically active complexes. nih.gov

Picolinohydrazide and its derivatives are versatile multitopic ligands capable of forming stable complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II), and manganese(II). semanticscholar.org These ligands can coordinate to metal centers in either their neutral keto form or, upon deprotonation, their enol form, which influences the geometry and electronic properties of the resulting complex.

The coordination typically occurs through the pyridine ring nitrogen, the azomethine nitrogen, and the carbonyl/enolate oxygen, functioning as a tridentate chelating agent. scribd.com This chelation leads to the formation of stable five- or six-membered rings around the metal ion, a structural feature that is crucial for catalytic activity. nih.gov The electronic environment of the metal center, and thus its catalytic reactivity, can be fine-tuned by modifying the substituents on the aromatic rings of the hydrazone ligand. The presence of an electron-withdrawing chloro group, as in this compound, would be expected to modulate the Lewis acidity and redox potential of the metal center in its complexes.

Table 1: Examples of Catalytic Activities of Picolinohydrazide-Related Metal Complexes

| Metal Complex | Ligand Type | Catalytic Reaction | Reference |

|---|---|---|---|

| Copper(II) Complex | Hydrazone | Epoxidation of Styrene | scilit.com |

| Iron(II) Complex | Pincer-type Protic Pyrazole (B372694) | Dehydrogenation | nih.gov |

| Ruthenium(II) Complex | Protic Pyrazole | Dehydrogenation of Formic Acid | nih.gov |

| Iridium(III) Complex | Pyrazolylpyridine | Transfer Hydrogenation | nih.gov |

The metal complexes formed from picolinohydrazide derivatives are effective catalysts for various organic transformations. For instance, copper(II) complexes derived from hydrazone ligands have been successfully employed as catalysts for the epoxidation of styrene. scilit.com The stable coordination environment provided by the ligand facilitates the catalytic cycle while preventing the decomposition of the catalyst.

Furthermore, related N-heterocyclic ligands, such as those based on pyrazole, have been incorporated into iridium, ruthenium, and iron complexes to catalyze hydrogenation, dehydrogenation, and oxidation reactions. nih.govnih.gov These reactions are fundamental in synthetic organic chemistry. The protic nature of the N-H group in the hydrazide moiety, similar to that in protic pyrazole ligands, can play a crucial role in catalytic mechanisms that involve proton transfer steps, such as the dehydrogenation of formic acid. nih.gov The development of hydrazide-hydrazone derivatives continues to be a focal point for creating new heterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.gov

Fluorescence Sensing and Imaging Applications of this compound Derivatives

Derivatives of picolinohydrazide are prime candidates for the development of fluorescent chemosensors for the detection of specific metal ions. mdpi.comresearchgate.net The underlying principle involves a change in the fluorescence properties of the molecule upon binding to a metal ion, a phenomenon that can be engineered for high sensitivity and selectivity. researchgate.net

Hydrazone-based sensors can operate via mechanisms such as photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or excited-state intramolecular proton transfer (ESIPT). mdpi.com Upon complexation with a metal ion, these processes can be inhibited or enhanced, leading to a "turn-on" or "turn-off" fluorescence response. rsc.org Pyridine-based hydrazone sensors have shown remarkable selectivity for various cations, including biologically and environmentally significant ions like Cu²⁺, Fe³⁺, and Mg²⁺. rsc.orgrsc.org

For example, a pyrene-appended bipyridine hydrazone ligand was developed as a highly selective "turn-on" fluorescent sensor for copper(II) ions. rsc.org The sensor demonstrated a low detection limit and was successfully used to image Cu²⁺ in living cells, highlighting the potential of this class of compounds in bioimaging. rsc.org Similarly, other hydrazone-based probes have been designed for the ratiometric and colorimetric detection of Fe³⁺ and Cu²⁺. rsc.org The amphiphilic nature of some pyridinoyl-hydrazone probes also makes them effective pH sensors that can interact with lipid membranes. mdpi.com

Table 2: Selected Pyridine-Hydrazone Based Fluorescent Sensors

| Sensor Type | Analyte Detected | Response Type | Application | Reference |

|---|---|---|---|---|

| Pyrene-appended bipyridine hydrazone | Cu²⁺ | Turn-on | Bioimaging in living cells | rsc.org |

| Thiophene-based hydrazide-hydrazone | Fe³⁺ / Cu²⁺ | Turn-on / Colorimetric | Environmental sensing | rsc.org |

| Phenylhydrazone of difluorenylpiperidin-4-one | Mg²⁺ | Fluorescence Enhancement | Biological sensing | |

| Amphiphilic pyridinoyl-hydrazone | pH | Colorimetric & Fluorescence | pH sensing in membranes | mdpi.com |

Advanced Materials and Nanotechnology Integration

The structural features of this compound and its derivatives make them attractive building blocks for the creation of advanced functional materials, including polymers and metal-organic frameworks (MOFs).

The hydrazone linkage is known to be acid-labile, meaning it can be cleaved under acidic conditions. mdpi.com This property is extensively exploited in the field of nanotechnology for targeted drug delivery. Anticancer drugs have been conjugated to polymer nanoparticles via pH-sensitive hydrazone bonds. mdpi.comnih.gov These nanoparticles remain stable in the bloodstream at physiological pH but release their drug payload in the acidic microenvironment of tumors or within cellular lysosomes, enhancing therapeutic efficacy and reducing side effects. mdpi.comnih.gov

In the realm of materials science, hydrazone-functionalized polymers have been synthesized for applications in nonlinear optics. northwestern.edu Chromophores containing the hydrazone moiety are grafted onto a polymer backbone, and their alignment within the material gives rise to desirable optical properties. Additionally, polyacryloyl hydrazide has been used as a scaffold to stabilize silver nanoparticles, creating a fluorescent probe for the ultrasensitive detection of gold ions through a metal-enhanced fluorescence (MEF) effect. nih.gov

Furthermore, the pyridine and carboxylate-like functionalities inherent in picolinohydrazides are key components in the design of MOFs. ossila.com Ligands containing pyridyl and carboxylate groups are widely used as organic linkers to connect metal nodes, forming porous, crystalline structures. rsc.org These materials have significant potential in gas storage, separation, and heterogeneous catalysis. nih.gov While MOFs based specifically on this compound have not been extensively reported, the versatility of related pyridine-based linkers suggests a promising avenue for future research in creating functional, tailored porous materials.

Future Perspectives and Emerging Research Avenues for 5 Chloropicolinohydrazide

Development of Novel Therapeutic Agents

The foundational structure of 5-Chloropicolinohydrazide serves as a critical starting point for the synthesis of new therapeutic molecules. The modification of this scaffold is a key strategy in the discovery of new drugs with a wide range of biological activities. nih.gov By creating analogues and derivatives, researchers aim to enhance efficacy and explore new pharmacological applications. rsc.org

The synthesis of a series of chalcone (B49325) derivatives incorporating a benzohydrazide (B10538) component, which is structurally related to this compound, has yielded compounds with notable anti-inflammatory, analgesic, and antidepressant activities. nih.gov This suggests that the hydrazide moiety is a crucial pharmacophore. Furthermore, the design of novel analogues of existing pesticides, such as chlorantraniliprole, which contains a pyridine (B92270) ring, has led to new compounds with potential insecticidal and fungicidal properties. researchgate.net

Research into fused pyrazole (B372694) compounds, which can be synthesized from hydrazide derivatives, has revealed a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. mdpi.com This highlights the potential of using this compound as a precursor for more complex heterocyclic systems with significant therapeutic value. The development of novel thiazolidin-4-one-1,3,5-triazine derivatives has also shown promise in creating neuroprotective agents. nih.gov The adaptability of the core structure allows for the generation of large libraries of compounds for screening against various diseases. mdpi.com

Exploration of Undiscovered Biological Targets and Pathways

A significant area of future research involves identifying and characterizing novel biological targets and molecular pathways for this compound and its derivatives. While some biological activities are known, the full extent of its mechanism of action remains an active area of investigation.

Compounds with similar structural motifs, such as substituted pyridine derivatives, have been found to modulate the activity of calcium release-activated calcium (CRAC) channels, which are implicated in various diseases like allergies and inflammatory conditions. google.com This suggests that this compound derivatives could be explored for their effects on ion channels and related signaling pathways.

The broad biological profile of compounds derived from 5-aminopyrazoles, which share structural similarities with hydrazide derivatives, includes applications as antioxidants, anticancer agents, and enzyme inhibitors. mdpi.com This diversity implies that these molecules can interact with multiple biological targets. Future research will likely focus on using techniques like proteomics and chemogenomics to deconstruct the complex pharmacology of this compound derivatives and uncover previously unknown mechanisms of action.

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Analysis

The synergy between advanced computational and experimental techniques is crucial for a deeper understanding of this compound's properties and for guiding the design of new derivatives.

Computational methods such as molecular docking are being used to predict the binding interactions of molecules with their biological targets. nih.gov For instance, computational studies have been employed to investigate the interaction of flavonoid derivatives with the Keap1-Nrf2 pathway, a key regulator of oxidative stress. nih.gov Similar in silico approaches can be applied to this compound to identify potential protein targets and elucidate binding mechanisms. nih.gov Quantum chemical calculations, including Density Functional Theory (DFT), are also used to analyze molecular structures, electronic properties, and spectroscopic data, providing a detailed characterization of new compounds. mdpi.com

These computational predictions are complemented by advanced experimental methodologies. Spectroscopic techniques like FT-IR and NMR are essential for structural confirmation of newly synthesized derivatives. mdpi.com The integration of these methods allows for a comprehensive analysis, from predicting biological activity to confirming molecular structure and understanding reaction mechanisms.

| Methodology | Application | Potential Insights |

|---|---|---|

| Molecular Docking | Predicting binding affinity and mode of interaction with biological targets. nih.gov | Identification of potential protein targets; guiding lead optimization. |

| Density Functional Theory (DFT) | Calculating electronic structure, molecular orbitals (HOMO, LUMO), and molecular electrostatic potential. nih.govmdpi.com | Understanding molecular reactivity and stability; interpreting spectroscopic data. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of ligand-protein complexes over time. nih.gov | Assessing the stability of binding interactions and conformational changes. |

| FT-IR and NMR Spectroscopy | Elucidating the chemical structure of synthesized compounds. mdpi.com | Confirmation of functional groups and overall molecular architecture. |

Sustainable Synthesis and Green Chemistry Approaches for this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound to minimize environmental impact. rsc.orgpharmacyjournal.org Future research will focus on developing more sustainable and efficient manufacturing processes. pharmacyjournal.org

Green chemistry approaches for the synthesis of pyridine derivatives include the use of environmentally friendly solvents, solvent-free reaction conditions, and the development of reusable catalysts. nih.govbhu.ac.in Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.govacs.orgmdpi.com One-pot multicomponent reactions are also gaining traction as they improve atom economy and reduce waste by combining multiple synthetic steps into a single operation. nih.gov

The development of novel catalysts is a cornerstone of green synthesis. For example, activated fly ash has been used as an efficient and reusable catalyst for producing pyridine derivatives. bhu.ac.in Similarly, magnetic nanoparticles functionalized with catalytic groups offer an eco-friendly and easily recoverable option for synthesizing complex molecules. rsc.org These sustainable methods are not only environmentally beneficial but can also be more cost-effective for large-scale production. ijarsct.co.in

| Green Chemistry Approach | Description | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to heat reaction mixtures. acs.org | Rapid heating, shorter reaction times, increased yields, and higher product purity. mdpi.com |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. nih.gov | High atom economy, reduced waste, and operational simplicity. |

| Use of Green Catalysts | Employing environmentally benign and reusable catalysts, such as activated fly ash or magnetic nanoparticles. bhu.ac.inrsc.org | Reduced environmental impact, catalyst recyclability, and often milder reaction conditions. |

| Solvent-Free Reactions | Conducting reactions without a solvent, often using grinding or mechanochemical methods. ijarsct.co.in | Eliminates solvent waste, reduces environmental pollution, and can lead to higher efficiency. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.